

A Technical Guide to the Spectroscopic Characterization of 5-Ethylpyridazin-3(2H)-one

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Compound of Interest

Compound Name: **5-Ethylpyridazin-3(2H)-one**

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This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for **5-Ethylpyridazin-3(2H)-one**, a heterocyclic compound of interest in medicinal and agricultural chemistry.^{[1][2]} While specific experimental data for this exact molecule is not readily available in the public domain, this guide, intended for researchers, scientists, and drug development professionals, will present a detailed prediction of its spectral characteristics based on the well-established principles of NMR, IR, and mass spectrometry, supported by data from analogous pyridazinone derivatives.^{[1][3][4]} The methodologies for acquiring and interpreting this data are also discussed, providing a robust framework for the analysis of this and similar compounds.

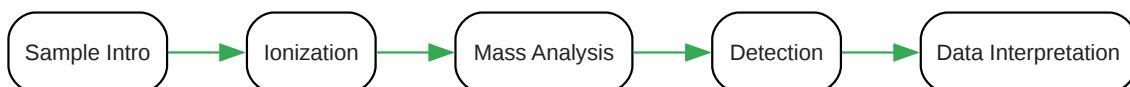
Molecular Structure and its Spectroscopic Implications

The structure of **5-Ethylpyridazin-3(2H)-one**, featuring a pyridazinone core with an ethyl substituent at the C5 position, dictates its unique spectroscopic signature. The presence of aromatic protons, an ethyl group, a lactam moiety (cyclic amide), and a C=C double bond will give rise to characteristic signals in its various spectra. Understanding the interplay of these functional groups is paramount for accurate spectral interpretation.

NMR Analysis Workflow



Mass Spectrometry Workflow

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